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molecular formula C9H8BrF3N2O2 B8316181 5-Bromo-N-methoxy-N-methyl-2-(trifluoromethyl)isonicotinamide

5-Bromo-N-methoxy-N-methyl-2-(trifluoromethyl)isonicotinamide

Cat. No. B8316181
M. Wt: 313.07 g/mol
InChI Key: RNGHABTUDKAINQ-UHFFFAOYSA-N
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Patent
US09346825B2

Procedure details

To 5-bromo-N-methoxy-N-methyl-2-(trifluoromethyl)pyridine-4-carboxamide (21 g, 67.1 mmol) in THF (200 mL) was added DIBAL-H in toluene (1M, 73.8 mL, 73.8 mmol) through a syringe at −78° C. The reaction was stirred for 40 minutes while it was warmed to −10° C. The reaction was diluted with EtOAc (100 mL) and was quenched with 1N HCl solution (150 mL). The reaction mixture was filtered on a Celite and silica gel bed. The layers were separated and the organic layer was partitioned with saturated. NaHCO3 and then brine. The organic layer was dried over Na2SO4, filtered and concentrated in vacuo. The crude reaction was purified by column chromatography to yield 5-bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde (13.1 g, 51.6 mmol). 1H NMR (500 MHz, CDCl3) δ10.2 (s, 1H), 9.04 (s, 1H), 8.84 (s, 1H).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
73.8 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:12](N(OC)C)=[O:13])=[CH:4][C:5]([C:8]([F:11])([F:10])[F:9])=[N:6][CH:7]=1.CC(C[AlH]CC(C)C)C.C1(C)C=CC=CC=1>C1COCC1.CCOC(C)=O>[Br:1][C:2]1[C:3]([CH:12]=[O:13])=[CH:4][C:5]([C:8]([F:9])([F:10])[F:11])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
BrC=1C(=CC(=NC1)C(F)(F)F)C(=O)N(C)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
73.8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 40 minutes while it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with 1N HCl solution (150 mL)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered on a Celite and silica gel bed
CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
the organic layer was partitioned with saturated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude reaction
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)C(F)(F)F)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 51.6 mmol
AMOUNT: MASS 13.1 g
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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